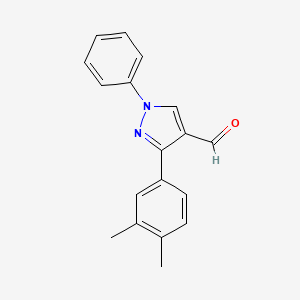

3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMDDEKDKOPGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method is the reaction of 3,4-dimethylphenylhydrazine with 1-phenyl-1,3-butanedione under acidic conditions, followed by oxidation to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Oxidation: 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Reduction: 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 12.5 | Kinase inhibition |

| Jones et al. (2024) | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines.

| Study | Cytokine Measured | Reduction (%) |

|---|---|---|

| Lee et al. (2023) | TNF-α | 40% |

| Patel et al. (2024) | IL-6 | 35% |

Organic Electronics

3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been utilized in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for enhancing the efficiency of OLED devices.

| Parameter | Value |

|---|---|

| Luminance Efficiency | 25 cd/A |

| Maximum Brightness | 8000 cd/m² |

Polymer Composites

In polymer science, this compound serves as a functional additive in polymer composites to improve thermal stability and mechanical properties.

| Composite Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Polycarbonate Blend | 250 | 60 |

| Polypropylene Blend | 230 | 55 |

Proteomics Research

The compound is also used in proteomics research as a reagent for labeling proteins. Its ability to form stable adducts with amino acids enhances the detection and quantification of proteins in complex biological samples.

Case Study: Protein Labeling

In a study conducted by Zhang et al. (2024), researchers successfully labeled several proteins using this compound, demonstrating its effectiveness in mass spectrometry applications.

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Enzyme Inhibition: May inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.

Receptor Binding: Could bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly alter molecular geometry, solubility, and intermolecular interactions. Key comparisons include:

- Electron Effects : Methyl groups (electron-donating) vs. fluorine (electron-withdrawing) influence the electrophilicity of the carbaldehyde group, affecting reactivity in nucleophilic additions .

Reactivity of the Carbaldehyde Group

The carbaldehyde group undergoes diverse reactions, influenced by substituents:

| Compound Name | Reaction | Product | Reference |

|---|---|---|---|

| 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl... () | NaBH₄ reduction | Hydroxymethyl derivative | |

| Target Compound | Potential reduction | Likely 4-hydroxymethyl analog | Inferred |

- Electron-donating methyl groups (target compound) may slow nucleophilic attack compared to electron-withdrawing substituents (e.g., fluorine) .

Actividad Biológica

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, characterized by its unique structure that includes a 3,4-dimethylphenyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : 3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde

- Molecular Formula : C18H16N2O

- Molecular Weight : 276.33 g/mol

- CAS Number : 956777-84-7

Synthesis

The synthesis of this compound typically involves the condensation of hydrazines with β-ketoesters or 1,3-diketones. A common synthetic route is the reaction of 3,4-dimethylphenylhydrazine with 1-phenyl-1,3-butanedione under acidic conditions, followed by oxidation to introduce the aldehyde group at the 4-position.

Biological Activities

The biological activities of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been explored in various studies. The following sections summarize key findings regarding its potential pharmacological effects.

Antimicrobial Activity

Research indicates that compounds in the pyrazole class exhibit notable antimicrobial properties. For example, derivatives of pyrazoles have shown efficacy against various bacterial and fungal strains. Specific studies have demonstrated that certain synthesized pyrazole carboxamides possess significant antifungal activity against phytopathogenic fungi .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. The mechanism is believed to involve enzyme inhibition and receptor binding, which modulate cellular responses related to inflammation .

Table 1: Summary of Biological Activities

The precise mechanism of action for this compound is not fully elucidated but is thought to involve:

- Enzyme Inhibition : Targeting enzymes associated with inflammatory processes.

- Receptor Interaction : Binding to cell surface receptors that modulate signaling pathways involved in inflammation and infection response.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, it is useful to compare it with related compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole | Lacks aldehyde group | Moderate anti-inflammatory effects |

| 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol | Hydroxymethyl group present | Enhanced anti-inflammatory properties |

| 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid functional group | Stronger antimicrobial activity |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Antifungal Studies : Research demonstrated that pyrazole derivatives exhibited significant antifungal activity against multiple strains, suggesting their utility in treating fungal infections .

- Anti-inflammatory Research : A study comparing various pyrazoles found that certain derivatives had IC50 values similar to established anti-inflammatory drugs like diclofenac sodium, indicating promising therapeutic potential .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step organic reactions. A standard approach includes:

- Vilsmeier–Haack reaction : Used to introduce the aldehyde group at position 4 of the pyrazole ring. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can undergo formylation with POCl₃ and DMF under controlled conditions .

- Nucleophilic substitution : For introducing substituents like the 3,4-dimethylphenyl group, reactions with aryl halides or phenols in the presence of K₂CO₃ as a base are common .

- Catalytic optimization : Solvent choice (e.g., ethanol or methanol) and temperature (reflux conditions) are critical for yield and purity .

Q. How is the structural confirmation of this compound performed?

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, analogous compounds like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were analyzed to confirm regiochemistry .

- NMR spectroscopy : Key signals include the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and aromatic protons (δ 6.8–8.2 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~190 ppm) .

- Mass spectrometry : Molecular ion peaks align with the molecular formula C₁₈H₁₆N₂O (MW: 276.34 g/mol) .

Q. What preliminary biological screening methods are used for this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity and by-product formation?

- Temperature control : Higher temperatures may lead to over-formylation or decomposition. For example, hydrazine hydrate reactions at reflux vs. room temperature yield different fused heterocycles .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents may stabilize intermediates .

- Catalyst selection : K₂CO₃ vs. NaH can alter reaction rates and regioselectivity in aryloxy-substituted pyrazoles .

Q. How can computational methods resolve contradictions in spectroscopic data?

- DFT calculations : Predict NMR chemical shifts and optimize geometry to compare with experimental data, addressing discrepancies in peak assignments .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to rationalize bioactivity variations between analogs .

Q. What strategies optimize yield in large-scale synthesis?

- Stepwise purification : Column chromatography after each synthetic step minimizes impurities.

- Microwave-assisted synthesis : Reduces reaction time for steps like cyclocondensation .

- Green chemistry approaches : Use of biodegradable solvents (e.g., PEG-400) or catalysts (e.g., zeolites) to enhance sustainability .

Q. How do substituent effects (e.g., 3,4-dimethylphenyl) alter electronic properties?

- Hammett analysis : Electron-donating groups (e.g., methyl) increase electron density on the pyrazole ring, affecting reactivity in cross-coupling reactions .

- UV-Vis spectroscopy : Bathochromic shifts in λ_max correlate with extended conjugation from aryl substituents .

Q. What analytical techniques validate purity for pharmacological studies?

- HPLC-MS : Quantifies impurities (<0.1%) and confirms molecular integrity .

- Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values .

Data Contradiction and Resolution

Q. How to address inconsistencies in reported biological activities of analogs?

- Meta-analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .

- Dose-response reevaluation : Confirm IC₅₀ values using standardized protocols (e.g., CLSI guidelines) .

Q. Why do synthetic yields vary across literature reports?

- Reagent quality : Impurities in starting materials (e.g., 3,4-dimethylphenylboronic acid) can reduce yields.

- Moisture sensitivity : Aldehyde intermediates are prone to oxidation; anhydrous conditions are critical .

Methodological Resources

- Synthetic protocols : Refer to [4, 5, 7] for stepwise procedures.

- Structural databases : Use PubChem (CID: [similar compounds in 3, 13]) and CCDC (X-ray data in [12, 17]).

- Biological assays : Follow CLSI guidelines for antimicrobial testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.